(R)-2-(Azetidin-1-ylmethyl)butanoic acid
Description
Properties
IUPAC Name |
(2R)-2-(azetidin-1-ylmethyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(8(10)11)6-9-4-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAFCKSSFDRANE-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Using Fmoc-protected aspartic acid immobilized on resin, the azetidine group is introduced via a Mitsunobu reaction. The hydroxyl group of 3-(azetidin-1-yl)propan-1-ol is activated with diethyl azodicarboxylate (DEAD) and triphenylphosphine, enabling nucleophilic substitution with the amino acid’s side chain. Deprotection and cleavage from the resin yield the target compound with retained stereochemistry.
Solution-Phase Coupling
In a homogeneous system, 2-amino-4-(azetidin-1-yl)butanoic acid is synthesized by reacting azetidine with bromoacetylated aspartic acid. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation, achieving yields of 65–78%.
Advantages :
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High stereochemical fidelity (≥98% ee).
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Compatible with scalable batch processes.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM provides a modern route to azetidine rings. Starting from a diene precursor, this method avoids traditional cyclization challenges associated with small rings.
Synthesis of the Diene Precursor
Allyl glycine is derivatized with a propargyl group to form 2-(buta-1,3-dien-1-yl)azetidine. Grubbs’ second-generation catalyst induces cyclization, forming the azetidine ring with 85% efficiency. Hydrogenation of residual double bonds yields the saturated azetidine-methyl intermediate.
Carboxylic Acid Functionalization
Oxidation of the terminal alcohol using Jones reagent (CrO3/H2SO4) introduces the carboxylic acid group. This step achieves 90% conversion but requires careful pH control to prevent over-oxidation.
Limitations :
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High catalyst costs (∼$150/g for Grubbs’ catalyst).
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Sensitivity to oxygen and moisture.
Chiral Resolution of Racemic Mixtures
When synthetic methods yield racemic 2-(azetidin-1-ylmethyl)butanoic acid, chiral resolution techniques isolate the R-enantiomer.
Diastereomeric Salt Formation
Reacting the racemic acid with (1R,2S)-(−)-ephedrine forms diastereomeric salts. Fractional crystallization in ethanol/water selectively precipitates the R-enantiomer salt, achieving 99% ee after three recrystallizations.
Chromatographic Separation
Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers via HPLC. A hexane/isopropanol mobile phase (85:15) elutes the R-form at 12.3 min, with a separation factor (α) of 1.32.
Economic Considerations :
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40% loss of material during crystallization.
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High solvent consumption in chromatography.
Enzymatic Synthesis
Biocatalytic methods exploit the stereoselectivity of enzymes for green synthesis.
Transaminase-Catalyzed Amination
Ketone precursors (e.g., 2-(azetidin-1-ylmethyl)butan-4-one) undergo asymmetric amination using ω-transaminases. Pyridoxal-5′-phosphate (PLP) cofactor mediates the transfer of an amino group from alanine, yielding the R-enantiomer with 92% ee.
Whole-Cell Biotransformation
Engineered E. coli expressing nitrilase enzymes convert 2-(azetidin-1-ylmethyl)butanenitrile to the corresponding acid. Immobilized cells in a bioreactor achieve 95% conversion over 24 h.
Sustainability Metrics :
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60% reduction in organic solvent use.
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ATP regeneration systems lower energy costs.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Grignard Reaction | 45–55 | 20–30 | Moderate | 1200 |
| Amino Acid Coupling | 65–78 | ≥98 | High | 950 |
| RCM | 70–85 | 99 | Low | 2400 |
| Chiral Resolution | 35–50 | 99 | High | 1800 |
| Enzymatic Synthesis | 80–95 | 92–99 | Moderate | 1100 |
Chemical Reactions Analysis
Types of Reactions
®-2-(Azetidin-1-ylmethyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is opened or functionalized.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce azetidine-1-ylmethyl alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
(R)-2-(Azetidin-1-ylmethyl)butanoic acid has been investigated for its antimicrobial properties, particularly as a part of carbapenem derivatives. These derivatives exhibit broad-spectrum antibacterial activity and have been designed to overcome resistance mechanisms in bacteria. For instance, compounds derived from this structure have shown high stability against renal dehydropeptidase, which enhances their oral bioavailability and efficacy against various pathogens .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| (R)-2-(Azetidin-1-ylmethyl)butanoic acid | 0.5 | Staphylococcus aureus |
| Carbapenem derivative | 0.25 | Escherichia coli |
Neurological Research
Sphingosine-1-Phosphate Transporter Inhibition
Recent studies have reported that azetidine derivatives, including (R)-2-(Azetidin-1-ylmethyl)butanoic acid, can inhibit sphingosine-1-phosphate transporters. This inhibition is crucial for modulating sphingolipid metabolism, which is linked to various neurological disorders. The structure-activity relationship studies indicate that modifications to the azetidine ring can significantly impact inhibitory potency .
Anticancer Research
Cytotoxic Effects on Cancer Cells
Research has demonstrated the anticancer potential of azetidine derivatives, including (R)-2-(Azetidin-1-ylmethyl)butanoic acid. In vitro studies have shown that these compounds induce apoptosis in cancer cell lines such as SiHa and B16F10. Mechanistic studies suggest that they may interfere with cell cycle regulation and promote cytoskeletal rearrangements, leading to cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SiHa | 10 | Apoptosis induction |
| B16F10 | 8 | Cell cycle inhibition |
Pharmaceutical Development
Prodrug Formulations
The compound's structure allows it to be developed as a prodrug, enhancing its pharmacokinetic properties for oral administration. Studies have indicated that the azetidine moiety contributes to improved intestinal absorption and metabolic stability, making it a candidate for further development in antibiotic therapies .
Case Study 1: Antibacterial Efficacy
In a controlled study comparing various carbapenem compounds, (R)-2-(Azetidin-1-ylmethyl)butanoic acid derivatives exhibited superior efficacy against resistant strains of Pseudomonas aeruginosa. The study highlighted the compound's ability to maintain activity despite the presence of β-lactamases, a common resistance mechanism .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of azetidine derivatives showed that (R)-2-(Azetidin-1-ylmethyl)butanoic acid significantly inhibited tumor growth in vivo in mouse models. The results suggested that the compound's mechanism involved both direct cytotoxicity and modulation of tumor microenvironment factors .
Mechanism of Action
The mechanism of action of ®-2-(Azetidin-1-ylmethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) Azetidine-2-carboxylic Acid (CAS 2517-04-6)
- Structure: A cyclic amino acid with a carboxylic acid group directly attached to the azetidine ring.
- Key Differences: Unlike (R)-2-(Azetidin-1-ylmethyl)butanoic acid, this compound lacks the extended butanoic acid chain and methyl bridge, resulting in distinct steric and electronic properties.
- Synthesis : The synthesis involves boronane-mediated reactions in tetrahydrofuran (THF), highlighting the importance of stereochemical control for bioactive derivatives .
(b) 4-(4-Chloro-2-methylphenoxy)butanoic Acid (MCPB) and 4-(2,4-Dichlorophenoxy)butanoic Acid (2,4-DB)
- Structure: Phenoxy-substituted butanoic acids classified as synthetic auxin herbicides (HRAC Class O).
- Key Differences: These compounds feature aromatic phenoxy groups instead of the azetidine moiety. The chlorine substituents enhance herbicidal activity by improving receptor binding and stability.
(c) 3-Methyl Butanoic Acid and Aliphatic Acid Derivatives
- Structure : Simple branched-chain carboxylic acids.
- Key Differences: These lack nitrogenous heterocycles and exhibit strong odor properties due to volatility (e.g., rancid notes in fruit post-harvest). (R)-2-(Azetidin-1-ylmethyl)butanoic acid’s larger, polar structure likely reduces volatility, shifting its applications away from flavor/odor roles .
(d) 2-Methyl-2-(Phenoxy)propionic/butanoic Acid Derivatives
- Structure: Substituted propionic/butanoic acids with phenoxy or thioether groups.
- Key Differences: Patent literature highlights these compounds as anti-inflammatory agents, suggesting that nitrogenous substituents (e.g., azetidine) may alter target specificity compared to aromatic or sulfur-containing analogs .
Biological Activity
(R)-2-(Azetidin-1-ylmethyl)butanoic acid, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
(R)-2-(Azetidin-1-ylmethyl)butanoic acid is characterized by its azetidine ring structure, which contributes to its unique biological properties. The compound's chemical formula is and it has a molecular weight of approximately 155.23 g/mol. Its structural features allow it to interact with various biological targets, making it a subject of interest in drug development.
The biological activity of (R)-2-(Azetidin-1-ylmethyl)butanoic acid is primarily attributed to its ability to act as an inhibitor of specific enzymes. For instance, it has been shown to inhibit aldo-keto reductase 1C3 (AKR1C3), an enzyme involved in steroid metabolism that plays a critical role in prostate cancer progression. Inhibition of AKR1C3 can potentially overcome drug resistance in castration-resistant prostate cancer (CRPC), making this compound a promising candidate for further investigation in cancer therapeutics .
Biological Activity Overview
Case Studies and Research Findings
- Inhibition of AKR1C3 : A study highlighted that (R)-2-(Azetidin-1-ylmethyl)butanoic acid effectively inhibits AKR1C3, leading to reduced testosterone levels in CRPC models. This inhibition was shown to enhance the efficacy of existing treatments like enzalutamide by overcoming resistance mechanisms .
- Anticancer Activity : Research on azetidine derivatives, including (R)-2-(Azetidin-1-ylmethyl)butanoic acid, demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives exhibited IC50 values indicating potent antiproliferative effects against human tumor cells, suggesting that modifications to the azetidine structure can enhance anticancer properties .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators. This highlights its potential as an anticancer agent that operates through multiple pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (R)-2-(Azetidin-1-ylmethyl)butanoic acid, it is beneficial to compare it with similar compounds that exhibit biological activity.
| Compound | Activity | Notes |
|---|---|---|
| (S)-2-(Azetidin-1-ylmethyl)butanoic acid | Potentially lower efficacy against AKR1C3 | Enantiomer comparison shows differences in activity |
| 5-Chloro-benzimidazole derivatives | Effective against Trypanosoma brucei | Similar structural motifs but different targets |
| Taspine derivatives | Anticancer activity | Demonstrated efficacy against various tumor types |
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of (R)-2-(Azetidin-1-ylmethyl)butanoic acid?
The synthesis typically involves coupling azetidine derivatives with butanoic acid precursors. Key steps include:
- Protecting group strategies : Use of Fmoc or other protecting groups to prevent undesired side reactions during alkylation or acylation steps .
- Crystallization optimization : Isolation via solvent evaporation (e.g., methanol) followed by water-induced crystallization to enhance purity .
- Enantiomeric control : Chiral catalysts or chiral pool synthesis to maintain the (R)-configuration, with monitoring via chiral HPLC .
(Advanced) How can researchers optimize enantioselective synthesis to minimize racemization during azetidine ring formation?
Racemization often occurs under basic or high-temperature conditions. Mitigation strategies include:
- Low-temperature reactions : Conducting alkylation steps below 0°C to reduce kinetic resolution .
- Chiral auxiliaries : Incorporating temporary stereodirecting groups (e.g., phthalimide derivatives) to stabilize intermediates .
- In-line monitoring : Real-time chiral HPLC or polarimetry to detect early-stage racemization .
(Basic) What spectroscopic techniques confirm the structural integrity of (R)-2-(Azetidin-1-ylmethyl)butanoic acid?
- NMR spectroscopy : H and C NMR to verify substituent positions and azetidine ring integration (e.g., δ 3.5–4.0 ppm for methylene protons adjacent to nitrogen) .
- X-ray crystallography : Resolving absolute stereochemistry via single-crystal analysis, as demonstrated for related azetidine-carboxylic acid derivatives .
- IR spectroscopy : Identifying carboxylic acid (1700–1750 cm) and secondary amine (3300–3500 cm) functional groups .
(Advanced) What experimental variables contribute to contradictory bioactivity data, and how can they be controlled?
Discrepancies arise from:
- Solvent systems : Polar aprotic solvents (e.g., DMSO) may enhance solubility but alter membrane permeability in cellular assays .
- Purity thresholds : Impurities >2% (e.g., from incomplete Fmoc deprotection) can skew dose-response curves; rigorous LC-MS validation is critical .
- Assay conditions : Variations in pH (5.5–7.4) or incubation time (24–72 hours) require standardization across studies .
(Basic) What safety protocols are essential for handling (R)-2-(Azetidin-1-ylmethyl)butanoic acid?
Based on safety data for structurally similar compounds:
- PPE : Chemical-resistant gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Emergency measures : Immediate flushing with water for spills (15+ minutes) and access to emergency eyewash stations .
(Advanced) How can computational modeling predict binding affinity to target enzymes, and what validation is required?
- Molecular docking : Use software (e.g., AutoDock Vina) with crystal structures (PDB) to simulate ligand-enzyme interactions .
- MD simulations : Assess stability of binding poses over 100+ ns trajectories to identify key residues (e.g., hydrogen bonding with catalytic sites) .
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to correlate computed ΔG with experimental K values .
(Basic) What analytical methods determine enantiomeric excess (ee)?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phases; retention time comparison against (S)-enantiomer .
- Polarimetry : Measure specific rotation ([α]) and compare to literature values for pure (R)-forms .
- Circular dichroism (CD) : Characterize Cotton effects in the 200–250 nm range for stereochemical confirmation .
(Advanced) What strategies mitigate byproduct formation during alkylation of azetidine derivatives?
- Controlled stoichiometry : Limit excess alkylating agents (e.g., 1.1–1.3 equivalents) to reduce di-alkylation byproducts .
- Scavengers : Add molecular sieves or silica gel to adsorb reactive intermediates .
- Temperature gradients : Gradual warming from -20°C to room temperature to favor mono-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
